Cas no 35852-46-1 (Pentanoic acid,(3Z)-3-hexen-1-yl ester)

Pentanoic acid, (3Z)-3-hexen-1-yl ester, is a volatile ester compound characterized by its fruity, green aroma, commonly utilized in flavor and fragrance formulations. Its key advantages include a high purity grade, ensuring consistent performance in applications such as perfumery and food flavoring. The (3Z)-3-hexen-1-yl moiety contributes to its fresh, leafy olfactory profile, making it valuable for replicating natural scents. Its stability under standard storage conditions and compatibility with other fragrance ingredients enhance its utility in complex blends. The compound is synthesized under controlled conditions to meet industry standards for safety and quality.
Pentanoic acid,(3Z)-3-hexen-1-yl ester structure
35852-46-1 structure
Product Name:Pentanoic acid,(3Z)-3-hexen-1-yl ester
CAS No:35852-46-1
MF:C11H20O2
MW:184.275303840637
MDL:MFCD00036549
CID:311740
Update Time:2025-06-08

Pentanoic acid,(3Z)-3-hexen-1-yl ester Chemical and Physical Properties

Names and Identifiers

    • Pentanoic acid,(3Z)-3-hexen-1-yl ester
    • cis-3-Hexenyl n-valerate
    • CIS-3-HEXENYL VALERATE
    • N-Valeric Acid Cis-3-Hexen-1-YL Ester
    • CIS HEX-3-ENYL PENTANOATE
    • CIS HEX-3-ENYL VALERATE
    • cis-3-Hexen-1-yl Valerate
    • cis-3-hexenylpentanoate
    • FEMA 3936
    • HEXENYL-CIS-3-VALERATE
    • Valeric Acid cis-3-Hexen-1-yl Ester
    • cis-Hex-3-en-1-yl pentanoate
    • cis-3-Hexenyl pentanoate
    • MDL: MFCD00036549
    • Inchi: 1S/C11H20O2/c1-3-5-7-8-10-13-11(12)9-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3/b7-5-
    • InChI Key: XPFTVTFOOTVHIA-ALCCZGGFSA-N
    • SMILES: CCCCC(OCC/C=C\CC)=O

Computed Properties

  • Exact Mass: 184.14600
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 8
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 0.889
  • Melting Point: -58.7°C (estimate)
  • Boiling Point: 237 ºC
  • Flash Point: 83 ºC
  • Refractive Index: n20/D1.435
  • PSA: 26.30000
  • LogP: 3.07610
  • FEMA: 3936 | CIS-3-HEXENYL VALERATE
  • Solubility: It is almost insoluble in water and soluble in alcohol and essential oil

Pentanoic acid,(3Z)-3-hexen-1-yl ester Security Information

  • Hazardous Material transportation number:UN3082 - class 9 - PG 3 - DOT NA1993 - Environmentally hazardous substances, liquid, n.o.s. HI: all (not BR)
  • Hazard Category Code: 51/53
  • Safety Instruction: 61
  • RTECS:SA3698000
  • Hazardous Material Identification: N

Pentanoic acid,(3Z)-3-hexen-1-yl ester Customs Data

  • HS CODE:2915600000
  • Customs Data:

    China Customs Code:

    2915600000

    Overview:

    HS:2915600000 butyrate\Valeric acid, its salts and esters VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2915600000 butanoic acids and pentanoic acids and their salts and esters VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Pentanoic acid,(3Z)-3-hexen-1-yl ester Pricemore >>

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Pentanoic acid,(3Z)-3-hexen-1-yl ester Related Literature

Additional information on Pentanoic acid,(3Z)-3-hexen-1-yl ester

Introduction to Pentanoic acid, (3Z)-3-hexen-1-yl ester (CAS No. 35852-46-1)

Pentanoic acid, (3Z)-3-hexen-1-yl ester, is a naturally occurring organic compound with the chemical formula C10H16O2. This compound is classified as an ester of pentanoic acid, featuring a hexenyl group at the third carbon position, which contributes to its unique chemical properties and biological activities. The CAS number 35852-46-1 uniquely identifies this substance in scientific literature and industrial applications.

The structural configuration of Pentanoic acid, (3Z)-3-hexen-1-yl ester, is characterized by a trans double bond in the hexenyl side chain. This geometric arrangement influences its reactivity and interaction with biological targets, making it a subject of interest in synthetic chemistry and pharmacology. The compound's molecular structure allows for diverse functionalization, which has been explored in the development of novel agrochemicals and pharmaceuticals.

In recent years, research on Pentanoic acid, (3Z)-3-hexen-1-yl ester, has gained significant attention due to its potential applications in the field of natural product chemistry. Studies have demonstrated that this compound exhibits inhibitory effects on certain enzymatic pathways, which has led to its investigation as a lead compound in drug discovery. Specifically, its ability to modulate lipid metabolism has been highlighted in preclinical studies, suggesting its role in managing metabolic disorders.

The biosynthetic pathways involving Pentanoic acid, (3Z)-3-hexen-1-yl ester, have been extensively studied to understand its natural occurrence and biogenesis. Research indicates that this compound is produced by various microorganisms and plants through polyketide biosynthesis. The presence of the hexenyl group suggests a possible role in plant defense mechanisms or as a signaling molecule in microbial communication. These findings have opened new avenues for biotechnological applications, including the engineering of microbial strains for high-yield production.

From an industrial perspective, Pentanoic acid, (3Z)-3-hexen-1-yl ester, serves as a valuable intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for esters and amides, which are crucial in pharmaceutical formulations. Additionally, its olfactory properties have been explored in the fragrance industry, where it contributes to the creation of natural-smelling synthetic aromas.

The chemical reactivity of Pentanoic acid, (3Z)-3-hexen-1-yl ester, allows for various transformations that enhance its utility in synthetic chemistry. For instance, hydrolysis of the ester group yields pentanoic acid and hexanal, which can be further functionalized for different applications. Oxidation reactions can convert the hexenyl side chain into more oxidized derivatives, such as hexenoic acids or dihydroxy fatty acids, which are known for their biological activities.

In conclusion, Pentanoic acid, (3Z)-3-hexen-1-yl ester (CAS No. 35852-46-1), is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and industrial chemistry. Its unique structural features and biological activities make it a promising candidate for further research and development. As our understanding of its biosynthetic pathways and chemical properties continues to grow, so too will its applications across various scientific disciplines.

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